Pseudoephedrine hydrochloride

Description

Historical Context and Evolution of Research on Pseudoephedrine Hydrochloride

The origins of pseudoephedrine are rooted in traditional medicine, where the Ephedra sinica plant, also known as Ma Huang, was used in China for over 5,000 years to treat a variety of ailments, including asthma, coughs, and colds. nih.gov Scientific investigation in the West began in 1889 with the first isolation of pseudoephedrine from the Ephedra plant. wikipedia.orgdrugbank.comdrugbank.com This marked the beginning of its transition from a component of traditional remedies to a defined chemical entity for academic study.

The early 20th century saw significant advancements in the understanding and production of pseudoephedrine. Key milestones include:

1920s: Successful chemical synthesis of pseudoephedrine was achieved, paving the way for its commercial production independent of its natural source. pharmaceutical-journal.com Modern commercial production methods now often involve the fermentation of dextrose by yeast in the presence of benzaldehyde. pharmaceutical-journal.comacs.org

1927: The decongestant effects of pseudoephedrine were formally described in research involving dogs. drugbank.comdrugbank.com

Research during the mid to late 20th century focused on differentiating pseudoephedrine from its diastereomer, ephedrine (B3423809). Studies in the 1970s, for instance, were crucial in demonstrating that pseudoephedrine had a weaker effect on the sympathetic nervous system and required a higher dose to impact blood pressure compared to ephedrine. drugbank.compharmaceutical-journal.com This research solidified its primary role as a nasal decongestant while highlighting the comparatively stronger bronchodilator and cardiovascular effects of ephedrine. pharmaceutical-journal.com

Current Scientific Landscape and Research Significance of this compound

The research significance of this compound in the contemporary scientific landscape is multifaceted, extending beyond its well-established therapeutic application. A primary driver of modern research is its use as a key precursor in the illicit synthesis of methamphetamine. acs.orgstrath.ac.uk This has spurred a significant field of study focused on developing abuse-deterrent formulations (ADFs). researchgate.netnih.gov These studies aim to create formulations that inhibit the chemical extraction of pseudoephedrine, thereby preventing its conversion to methamphetamine. researchgate.netnih.gov For example, research has explored using thermally modified starch and other polymers to create tablets that delay drug release and suppress extraction in common solvents. researchgate.netnih.gov

Another active area of academic inquiry is in the field of analytical chemistry. Researchers are continuously developing and refining methods for the detection and quantification of this compound in various matrices. researchgate.netresearchgate.net This includes stability-indicating high-performance liquid chromatography (HPLC) methods for simultaneous determination with other active ingredients in pharmaceutical formulations and potentiometric membrane sensors for rapid analysis. researchgate.netresearchgate.net

Furthermore, advanced chemical characterization continues to reveal new insights into the compound's nature. Recent studies have utilized techniques like quadrupolar NMR crystallography to predict and characterize the crystal structure of this compound, even within complex dosage forms. rsc.org Research also delves into its sympathomimetic mechanism of action, investigating its effects on adrenergic receptors and its potential to enhance athletic performance, though studies have shown it lacks ergogenic effects at therapeutic doses. nih.govwikipedia.orgnih.gov The investigation of impurities associated with its synthesis and potential degradation products, such as the esterification with citric acid in solid-dose preparations, remains a relevant topic in pharmaceutical science. strath.ac.ukresearchgate.net

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₅NO·HCl |

| Molecular Weight | 201.69 g/mol |

| Appearance | Fine white to off-white crystals or powder. researchgate.net |

| Odor | Faint. researchgate.net |

| Stereoisomer | (1S,2S)-(+)-pseudoephedrine hydrochloride. acs.orgrsc.org |

| Absorption Maxima (λmax) | 208 nm, 251 nm, 257 nm, 264 nm. researchgate.net |

Table 2: Selected Research Findings on this compound

| Research Area | Key Finding | Reference |

| Abuse-Deterrent Formulations | Formulations using thermal modified starch can significantly inhibit the extraction of pseudoephedrine in water and ethyl alcohol. | researchgate.netnih.gov |

| Analytical Chemistry | Potentiometric membrane sensors can determine this compound concentrations in a range of 1.0×10⁻⁵ to 1.0×10⁻¹ mol L⁻¹. | researchgate.net |

| Crystal Structure Analysis | Quadrupolar NMR crystallography can be used to confirm the presence and structure of this compound in commercial dosage forms. | rsc.org |

| Pharmaceutical Stability | Esterification can occur between this compound and citric acid in solid-dose formulations, forming isomeric esters. | researchgate.net |

| Illicit Synthesis | The impurity profile of methamphetamine synthesized from this compound can vary depending on the reaction time. | strath.ac.uk |

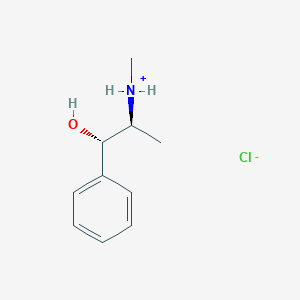

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALXUFOVQVENIU-KXNXZCPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889343 | |

| Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-78-8 | |

| Record name | Pseudoephedrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudoephedrine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOEPHEDRINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tussaphed | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tussaphed | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pseudoephedrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pseudoephedrine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V9V2RYJ8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms of Pseudoephedrine Hydrochloride

Adrenergic Receptor Interaction Dynamics

Pseudoephedrine hydrochloride's interaction with adrenergic receptors is a cornerstone of its pharmacological activity. It functions as an agonist at both alpha- and beta-adrenergic receptors, albeit with differing potencies. drugbank.comguidetopharmacology.org

Beta-Adrenergic Receptor Modulation and Associated Biological Responses

While its action on alpha-receptors is more pronounced, pseudoephedrine also modulates beta-adrenergic receptors. drugbank.comnih.gov It exhibits agonist activity at beta-2 adrenergic receptors, which leads to the relaxation of bronchial smooth muscle. wikipedia.orghmdb.ca This can result in bronchodilation, which may contribute to easier breathing. wikipedia.org However, the bronchodilatory effects following oral administration have not been consistently demonstrated to be substantial. medcentral.com The compound's interaction with beta-1 adrenergic receptors can lead to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects on the heart. drugs.com

Neurotransmitter Release and Reuptake Modulation

Beyond its direct receptor interactions, a significant component of pseudoephedrine's mechanism involves the indirect modulation of neurotransmitter activity, primarily norepinephrine (B1679862). nih.govmassey.ac.nz

Direct Agonist Activity at Adrenergic Receptors

In addition to its indirect actions, pseudoephedrine also exhibits weak, direct agonist activity at both alpha- and beta-adrenergic receptors. nih.govnih.gov This means it can directly bind to and activate these receptors, although this effect is considered less potent than its indirect actions. haleonhealthpartner.com The combination of direct and indirect sympathomimetic activity results in a multifaceted pharmacological profile. tga.gov.au

| Receptor Subtype | Primary Effect of Pseudoephedrine Interaction | Consequence |

| Alpha-1 Adrenergic | Agonist activity, leading to vasoconstriction. droracle.aimedcentral.com | Reduction of nasal and sinus congestion. nih.gov |

| Beta-1 Adrenergic | Agonist activity, leading to increased heart rate and contractility. drugs.com | Potential for cardiovascular side effects. drugs.com |

| Beta-2 Adrenergic | Agonist activity, leading to smooth muscle relaxation. wikipedia.orghmdb.ca | Bronchodilation. wikipedia.org |

| Mechanism | Description | Key Neurotransmitter Involved |

| Direct Agonism | Directly binds to and activates adrenergic receptors. nih.govnih.gov | - |

| Indirect Sympathomimetic | Displaces norepinephrine from presynaptic vesicles, increasing its availability in the synapse. nih.govnih.govresearchgate.net | Norepinephrine |

| Neurotransmitter Release | Stimulates the release of endogenous catecholamines. nih.govnih.govresearchgate.net | Norepinephrine, Dopamine (B1211576) drugbank.com |

Investigation into Interactions with Other Monoamine Transporters

Beyond its well-documented effects on the norepinephrine transporter, this compound also interacts with other key monoamine transporters, specifically those for dopamine and serotonin (B10506). drugbank.com Research indicates that pseudoephedrine acts as an inhibitor of the sodium-dependent dopamine transporter and the serotonin transporter. drugbank.comncats.io This inhibitory action suggests a broader influence on the central nervous system than its primary classification as a decongestant would imply.

Studies have shown that pseudoephedrine can increase the release of both dopamine and serotonin and concurrently inhibit their reuptake, leading to elevated levels of these neurotransmitters in the synaptic cleft. nih.gov Although considered less potent than other psychostimulants like cocaine, pseudoephedrine binds to the dopamine transporter and blocks dopamine uptake. nih.gov This interaction with the dopamine transporter is a key aspect of its centrally-mediated effects. nih.gov Similarly, its action on serotonin transporters can increase the risk of serotonin syndrome when combined with other serotonergic agents. drugbank.comdroracle.ai

Table 1: Interaction of Pseudoephedrine with Monoamine Transporters

| Transporter | Action | IC50 Value |

|---|---|---|

| Norepinephrine Transporter | Inhibitor | 1.18 µM |

| Dopamine Transporter | Inhibitor | 5.6 µM |

| Serotonin Transporter | Inhibitor | Data not consistently reported |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from ncats.io.

Intracellular Signaling Cascades

The pharmacological effects of this compound extend to the modulation of intracellular signaling cascades, which are crucial for various cellular responses. The compound influences pathways that regulate both inflammatory processes and adrenergic responses.

Regulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) via Adenylyl Cyclase

This compound exhibits a dual regulatory role on the production of cyclic adenosine monophosphate (cAMP), a vital second messenger, through its interaction with the enzyme adenylyl cyclase. medcentral.comgoogle.com This regulation is dependent on the type of adrenergic receptor being activated.

α-Adrenergic Effects : The activation of α-adrenergic receptors by pseudoephedrine is believed to lead to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the production of cAMP. medcentral.comgoogle.com

β-Adrenergic Effects : Conversely, the agonistic activity of pseudoephedrine on β-adrenergic receptors stimulates adenylyl cyclase. medcentral.comgoogle.com This stimulation enhances the conversion of adenosine triphosphate (ATP) to cAMP, thereby increasing intracellular cAMP levels. researchgate.netrene.co.ug

This differential regulation of cAMP underscores the compound's mixed sympathomimetic activity, producing varied physiological responses depending on the receptor subtype predominantly activated in a specific tissue. medcentral.com

Potential Influence on Pro-inflammatory Mediator Production (e.g., NF-κB, NFAT, AP-1)

This compound has been shown to exert significant immunomodulatory effects by influencing the production of pro-inflammatory mediators. nih.govresearchgate.net Research demonstrates its ability to inhibit key transcription factors that are pivotal in the inflammatory response. drugbank.com

Specifically, pseudoephedrine inhibits the transcriptional activities of:

Nuclear Factor-kappa B (NF-κB) drugbank.comtandfonline.com

Nuclear Factor of Activated T-cells (NFAT) drugbank.comtandfonline.com

Activator Protein-1 (AP-1) drugbank.comtandfonline.com

Studies using human T-cell leukemia cell lines (Jurkat cells) have provided mechanistic insights into these inhibitory actions. nih.govresearchgate.net It was found that pseudoephedrine inhibits NF-κB-dependent transcription without affecting the degradation of its cytoplasmic inhibitor, IκBα. nih.govresearchgate.net Instead, the inhibition is achieved by preventing the phosphorylation of the p65/RelA subunit of NF-κB. nih.govresearchgate.net

Furthermore, pseudoephedrine was shown to inhibit the transcriptional activity of NFAT. nih.govresearchgate.net It also inhibits c-Jun N-terminal kinase (JNK) activation, which is upstream of AP-1, thereby suppressing AP-1's transcriptional activity. nih.gov This suppression of key signaling pathways leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-2 (B1167480) (IL-2) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.nettandfonline.com In vivo and in vitro studies on atopic dermatitis models further confirmed that pseudoephedrine suppresses the activation of MAPK and NF-κB signaling pathways. sci-hub.senih.gov

Table 2: Effect of Pseudoephedrine on Pro-inflammatory Signaling Pathways

| Signaling Pathway / Transcription Factor | Effect of Pseudoephedrine | Mechanism of Action |

|---|---|---|

| NF-κB | Inhibition of transcriptional activity | Inhibits phosphorylation of the p65/RelA subunit. nih.govresearchgate.net |

| NFAT | Inhibition of transcriptional activity | Interferes with NFAT-dependent gene expression. nih.govresearchgate.net |

| AP-1 | Inhibition of transcriptional activity | Inhibits JNK activation, a kinase upstream of AP-1. nih.gov |

Pharmacokinetic and Pharmacodynamic Investigations of Pseudoephedrine Hydrochloride

Absorption Profiles and Influencing Factors

The absorption of pseudoephedrine hydrochloride is a critical determinant of its onset and duration of action. This section examines the kinetics of its uptake from the gastrointestinal tract and the factors that can modify its absorption efficiency.

Pseudoephedrine is readily and completely absorbed from the gastrointestinal tract following oral administration nih.govnih.gov. The onset of action typically occurs within 30 minutes, with peak plasma concentrations being reached between 0.5 and 2 hours after ingestion of an immediate-release formulation nih.govnih.gov. The rate of absorption can be influenced by the pH of the gastrointestinal tract; however, pseudoephedrine's absorption is generally rapid and efficient across the physiological pH range of the intestine researchgate.net. Studies have shown that its unique permeability pattern, which increases as the pH becomes more alkaline in the distal intestine, likely contributes to its complete absorption researchgate.net.

The formulation matrix of a drug product can significantly influence the absorption profile of this compound. Extended-release formulations are designed to slow down the dissolution and absorption process, thereby prolonging the therapeutic effect. For instance, while an immediate-release tablet reaches maximum concentration in 1-4 hours, an extended-release formulation can double this time nih.gov.

Matrix effects are also a consideration in complex formulations, such as traditional herbal medicines. In a pharmacokinetic study of Ojeok-san, a herbal prescription containing pseudoephedrine, the mean matrix effects for pseudoephedrine were found to be between 101.60% and 105.17%, indicating no significant ion suppression or enhancement on its quantification, but highlighting the importance of evaluating the formulation's impact on drug delivery nih.gov. The use of different viscosity grades of polymers, such as hydroxypropylmethylcellulose, in tablet coatings can also control the release rate, with low viscosity grades achieving peak concentrations in about five hours and high viscosity grades delaying the peak to ten hours researchgate.net.

Distribution Characteristics and Tissue Partitioning

Once absorbed into the systemic circulation, this compound distributes throughout the body. Its distribution pattern is characterized by its apparent volume of distribution and its binding affinity to plasma proteins.

Pseudoephedrine is extensively distributed into extravascular sites, which is reflected in its relatively large apparent volume of distribution (Vd) nih.gov. The Vd is a theoretical volume that represents the extent of a drug's distribution in the body's tissues compared to the plasma. In adults, the apparent volume of distribution for pseudoephedrine ranges from 2.6 to 5.0 L/kg nih.govmedicine.comnih.gov. Studies in children have reported a Vd of approximately 2.5 L/kg medicine.com. This large Vd indicates that the drug is not confined to the bloodstream and partitions into various tissues throughout the body scirp.org.

| Population | Apparent Volume of Distribution (Vd) | Reference |

|---|---|---|

| Adults | 2.6 - 5.0 L/kg | nih.gov |

| Adults | 2.64 - 3.51 L/kg | medicine.com |

| Adults | 2.6 - 3.3 L/kg | nih.gov |

| Children | ~2.5 L/kg | medicine.com |

The extent to which a drug binds to plasma proteins can affect its distribution and availability to target sites. Early reports suggested a lack of data on pseudoephedrine's protein binding in humans nih.gov. However, more recent studies have clarified its binding characteristics. Pseudoephedrine exhibits a low affinity for albumin, a major plasma protein nottingham.edu.mynih.gov. As a basic drug, it preferentially binds to human alpha-1-acid glycoprotein (B1211001) (AGP) nih.govresearchgate.net. There is no significant difference in the binding properties between the individual enantiomers and diastereomers of pseudoephedrine and its related compound, ephedrine (B3423809) nih.govresearchgate.net. Specific studies have quantified the binding, showing that approximately 22.5% of pseudoephedrine is bound to proteins in serum, with only about 6.6% being bound specifically to human serum albumin drugbank.com.

| Plasma Component | Binding Percentage | Reference |

|---|---|---|

| Total Serum Protein | 22.5 ± 3.2% | drugbank.com |

| Human Serum Albumin (HSA) | 6.6 ± 0.4% | drugbank.com |

Biotransformation Pathways and Metabolite Characterization

Pseudoephedrine undergoes limited metabolism in the human body, with the majority of the drug being excreted unchanged. The primary metabolic pathway involves N-demethylation in the liver nih.govmedicine.com. This process results in the formation of an active metabolite, norpseudoephedrine (B1213554), also known as cathine (B3424674) nih.gov. However, this metabolic pathway accounts for a very small fraction of the administered dose, with less than 1% being hepatically metabolized and only 1% to 6% being excreted as norpseudoephedrine nih.govmedicine.com.

Consequently, the vast majority of a pseudoephedrine dose, between 43% and 96%, is eliminated unchanged in the urine nih.govmedicine.com. The rate of renal excretion is highly dependent on urinary pH; acidic urine accelerates the elimination, while alkaline urine decreases it nih.govmedicine.com. While some bacterial species have been shown to degrade ephedrine isomers through oxidation to methcathinone, this pathway is not a significant route of biotransformation in humans nih.govnih.gov.

Hepatic N-Demethylation and Formation of Norpseudoephedrine

The metabolism of this compound is a limited process that occurs primarily in the liver. The main metabolic reaction is N-demethylation, which results in the formation of an active metabolite known as norpseudoephedrine, also referred to as cathine. nih.govmedicine.com This biotransformation accounts for a minor fraction of the administered dose.

Extent of Metabolization and Metabolic Stability

Pseudoephedrine demonstrates high metabolic stability, with the vast majority of the compound being eliminated from the body unchanged. nih.govnih.govdrugbank.com Research indicates that less than 1% of a given dose undergoes hepatic metabolism. medicine.comdrugbank.com Consequently, only a small percentage, estimated to be between 1% and 6%, of the initial dose is converted to norpseudoephedrine and excreted in the urine. nih.govmedicine.com The parent drug itself accounts for 43% to 96% of the substance found in urine. nih.govmedicine.com This minimal metabolization underscores the compound's stability in vivo.

Table 1: Metabolite Formation and Excretion

| Metabolic Pathway | Metabolite | Percentage of Dose Excreted as Metabolite | Percentage of Unchanged Drug Excreted |

|---|---|---|---|

| Hepatic N-demethylation | Norpseudoephedrine (active) | 1% - 6% | 43% - 96% |

Elimination Kinetics and Excretion Routes

The elimination of this compound and its metabolite is governed by renal processes, which are significantly influenced by physiological variables such as urinary pH.

Renal Excretion Mechanisms of Unchanged Compound and Metabolites

The primary route for the elimination of pseudoephedrine and its metabolite, norpseudoephedrine, is through renal excretion. nih.govyoutube.com The kidneys filter the unchanged compound and the small fraction of norpseudoephedrine from the blood into the urine. Studies have shown that between 55% and 96% of an administered dose is excreted in the urine as the unchanged parent drug. medcentral.com

Influence of Urinary pH on Elimination Half-Life and Clearance

The elimination kinetics of pseudoephedrine, a weak base, are highly dependent on urinary pH. nih.govnih.gov Changes in the acidity or alkalinity of the urine can dramatically alter the drug's elimination half-life. nih.govmedcentral.com In acidic urine (pH ~5), the half-life is shorter, ranging from 3 to 6 hours. medcentral.com Conversely, in alkaline urine (pH ~8), tubular reabsorption of the non-ionized form of the drug is favored, which significantly prolongs the elimination half-life to between 9 and 16 hours. medcentral.com One study demonstrated that increasing urinary pH could extend the serum elimination half-life from as low as 1.9 hours to as long as 21 hours. nih.gov This variability in clearance highlights the critical role of urinary pH in the pharmacokinetics of the compound. nih.govgoodrx.com

Table 2: Influence of Urinary pH on Pseudoephedrine Elimination Half-Life

| Urinary pH | Elimination Half-Life (hours) |

|---|---|

| ~5 (Acidic) | 3 - 6 |

| ~8 (Alkaline) | 9 - 16 |

Pharmacodynamic Response Correlation

The clinical effects of this compound are directly related to its systemic concentrations over time.

Relationship between Systemic Concentrations and Clinical Efficacy Onset/Duration

Following oral administration, pseudoephedrine is rapidly absorbed, with the onset of clinical effects typically observed within 30 minutes. nih.govmedicine.comyoutube.com Peak plasma concentrations are generally reached between 1 and 2 hours after administration of an immediate-release formulation. nih.govglobalrx.com The duration of action for these formulations persists for approximately 4 to 6 hours. youtube.commedcentral.com While a direct mathematical relationship between plasma concentration and the intensity of nasal decongestion has not been definitively established, the time course of clinical efficacy aligns with the pharmacokinetic profile of the drug. nih.gov For instance, plasma concentrations of 274 ng/mL have been associated with a significant nasal decongestant response. medcentral.com

Compound Reference Table

Advanced Clinical Efficacy Research of Pseudoephedrine Hydrochloride

Efficacy in Upper Respiratory Tract Conditions

Pseudoephedrine hydrochloride is a sympathomimetic amine that exerts its therapeutic effect primarily through its action on the adrenergic receptor system. drugbank.compharmacytimes.com Its principal mechanism involves acting as an agonist at alpha-adrenergic receptors located on the smooth muscles lining the walls of blood vessels in the nasal mucosa. drugbank.comwikipedia.orgguidetopharmacology.org Activation of these receptors triggers vasoconstriction, a narrowing of the blood vessels. wikipedia.orgguidetopharmacology.orgdroracle.ai

This compound is widely indicated for the temporary symptomatic relief of nasal congestion associated with the common cold and allergic rhinitis (hay fever). mayoclinic.orgwebmd.commedlineplus.govresearchgate.net Its efficacy has been demonstrated in clinical studies that measure both subjective patient-reported outcomes and objective physiological changes.

Research using objective measures like posterior rhinomanometry, which assesses nasal airway resistance (NAR), has validated its effectiveness. A double-blind, randomized, placebo-controlled trial found that a single dose of pseudoephedrine resulted in a statistically significant reduction in NAR compared to a placebo in patients with nasal congestion from an acute upper respiratory tract infection. nih.gov The decongestant effect was observed after both single and multiple doses. nih.gov

Another multicenter, double-blind, placebo-controlled study focused on children aged 6 to under 12 years with the common cold. nih.gov The results showed that pseudoephedrine was superior to placebo in significantly reducing the severity of nasal congestion over an 8-hour period following the first two doses. nih.gov

| Study Focus | Condition Studied | Key Finding | Reference |

|---|---|---|---|

| Objective efficacy measurement | Nasal Congestion with Common Cold (Adults) | Pseudoephedrine group showed a statistically significant lower nasal airway resistance (NAR) compared to placebo after single and multiple doses. | nih.gov |

| Pediatric efficacy | Nasal Congestion with Common Cold (Children 6-11) | Pseudoephedrine was superior to placebo in reducing the severity of nasal congestion over an 8-hour period. | nih.gov |

| Subjective and objective efficacy | Nasal Congestion with Upper Respiratory Tract Infection | Demonstrated superiority of pseudoephedrine to placebo via both objective (NAR) and subjective (visual analog scale) measures of congestion on day 1. | nih.gov |

Beyond the common cold and allergies, this compound serves as an adjunctive therapy in the management of sinusitis and bronchitis. wikipedia.orgnih.govwebmd.com In these conditions, inflammation and excessive mucus production can lead to significant congestion and obstruction.

Specialized Clinical Applications and Investigational Uses

Pseudoephedrine has been explored for therapeutic uses beyond its primary indication as a decongestant. One such off-label application is in the treatment of stress urinary incontinence. wikipedia.orgmedscape.com Its mechanism in this context relies on the stimulation of alpha-adrenergic receptors, which increases smooth muscle tone in the bladder neck and urethra, thereby improving urinary control. medscape.com

Another investigational use is in the management of refractory hypotension, particularly in intensive care settings. wikipedia.org Its vasoconstrictive properties can help to increase blood pressure. However, the data supporting this application are limited primarily to case reports and series. wikipedia.org It has also been used as a first-line prophylactic agent for recurrent priapism, a condition of prolonged erection, due to its sympathomimetic action which can counteract the parasympathetic response driving the erection. wikipedia.orgmedicinenet.com

Due to its stimulant properties and structural similarity to amphetamine, pseudoephedrine has been investigated for its potential as a performance-enhancing, or ergogenic, aid in sports. nih.gov It is believed to act as a stimulant by mimicking the effects of adrenaline, potentially increasing alertness and reducing fatigue. nih.govxsvlab.com

The World Anti-Doping Agency (WADA) currently includes pseudoephedrine on its Prohibited List for in-competition use when its concentration in a urine sample exceeds 150 micrograms per milliliter (µg/mL). xsvlab.compharmaceutical-journal.com This regulation reflects concerns that it may enhance performance. researchgate.net The substance was previously removed from the list between 2004 and 2009 before being reinstated. pharmaceutical-journal.comnih.gov

| Study Focus | Sport/Exercise Type | Key Finding | Reference |

|---|---|---|---|

| Meta-Analysis of Multiple Studies | Various (Time Trial Performance) | Overall performance benefit is marginal, though heart rate shows a small increase. Effects may be larger in well-trained athletes and at higher doses. | nih.gov |

| Performance in Runners | 1500-meter Run | Showed a 2.1% improvement in performance time with pseudoephedrine compared to placebo. | usu.edu |

| Performance in Female Athletes | 800-meter Run | No statistically significant difference in run times was found between the pseudoephedrine and placebo groups. | pharmaceutical-journal.comusu.edu |

| Regulatory Status | All WADA-regulated sports | Prohibited in-competition when urinary concentration exceeds 150 µg/mL. Athletes are advised to cease use 24 hours prior to competition. | xsvlab.compharmaceutical-journal.com |

Efficacy Studies Across Diverse Patient Demographics

Recent clinical research has focused on understanding the efficacy of this compound across various patient populations, revealing important distinctions in responses and considerations for specific demographic groups.

Pediatric Population Responses and Age-Dependent Efficacy

The efficacy and safety of pseudoephedrine in children are subject to age-dependent considerations. For children aged 6 to 11 years, a multicenter, double-blind, placebo-controlled study demonstrated the effectiveness of 30-mg this compound tablets for the temporary relief of nasal congestion from the common cold. nih.govnih.gov The primary measure of success in this study was the change in nasal congestion severity over the 8 hours following the first dose, with pseudoephedrine showing superiority over the placebo. nih.gov

However, for children under the age of 4, the data on safety and efficacy is limited. byethost8.com Regulatory bodies and pediatric associations have issued warnings against the use of over-the-counter (OTC) cough and cold medicines containing pseudoephedrine in this younger age group due to the risk of serious side effects. byethost8.commayoclinic.orgdrugs.com The U.S. Food and Drug Administration (FDA) explicitly states that there are no approved OTC uses for these products in children under 2 years of age. byethost8.com

Geriatric Patient Considerations and Renal Function Impacts

Specific studies evaluating the effects of pseudoephedrine in the geriatric population have not been extensively conducted. nih.gov Standard recommendations suggest that elderly patients follow adult dosage guidelines, but with careful attention to kidney and liver function. nih.gov Since elderly individuals are more likely to have decreased renal function, caution is advised in dose selection, and monitoring of renal function may be beneficial. ciplamed.com

Pseudoephedrine is primarily eliminated by the kidneys. In cases of impaired renal function, there is a significant risk of drug accumulation, which can lead to toxicity. droracle.ainih.gov A case report detailed an instance of pseudoephedrine toxicity in a 64-year-old man with renal failure who was taking 240 mg daily. nih.gov For individuals with significantly impaired kidney function, such as a Glomerular Filtration Rate (GFR) of 30, the use of pseudoephedrine should be avoided to prevent further complications. droracle.ai

Pregnancy and Lactation: Fetal Outcomes and Infant Exposure

The use of pseudoephedrine during pregnancy and lactation requires careful consideration of potential risks to the fetus and infant.

Pregnancy: The American College of Obstetricians and Gynecologists (ACOG) advises against the use of oral decongestants like pseudoephedrine during the first trimester. motherfigure.com This recommendation is based on a potential, though not definitively proven, association with an increased risk for certain birth defects, including gastroschisis, small intestinal atresia, and hemifacial microsomia, which may be linked to the vasoconstrictive properties of the drug. byethost8.commotherfigure.comnih.gov Pseudoephedrine is not generally recommended during pregnancy as it may reduce blood flow in the placenta and to the baby. www.nhs.uk

Lactation: Pseudoephedrine passes into breast milk in small amounts. www.nhs.uk While these amounts are generally considered unlikely to cause harm to a nursing infant, there have been isolated reports of irritability. motherfigure.comnih.gov A significant finding from clinical studies is that a single 60 mg dose of pseudoephedrine can reduce the mother's milk production by an average of 24%. nih.gov Assuming a maternal intake of 60 mg four times daily, the estimated infant dose via breast milk is approximately 4.3% of the weight-adjusted maternal dose. nih.govresearchgate.net

| Parameter | Finding |

|---|---|

| Average Milk Production Reduction (single 60mg dose) | 24% nih.gov |

| Estimated Infant Dose (% of maternal dose) | 4.3% nih.govresearchgate.net |

| Reported Infant Side Effects | Irritability (rare) motherfigure.comnih.gov |

Efficacy in Comorbid Conditions (e.g., Controlled Hypertension)

The use of pseudoephedrine in patients with controlled hypertension has been a subject of clinical investigation. Multiple studies have concluded that pseudoephedrine, when taken at standard therapeutic doses, does not produce a significant effect on either systolic or diastolic blood pressure in this patient population. nih.govdroracle.ai

A randomized, placebo-controlled, double-blind crossover trial involving patients with controlled hypertension found no statistically significant or clinically important differences in blood pressure readings between the pseudoephedrine and placebo groups over a four-week period. nih.gov The mean systolic pressure was 133 mm Hg for both groups, and mean diastolic pressures were 82 mm Hg (pseudoephedrine) and 82.5 mm Hg (placebo). nih.govjwatch.org Another meta-analysis from 2005 noted a slight average increase in systolic blood pressure of about 1.20 mm Hg in individuals with controlled hypertension, a minimal change not considered clinically significant. droracle.aiwikipedia.org While generally considered safe for this group, some research indicates a potential upward trend in blood pressure that could be significant in a larger population. researchgate.net

| Study Type | Mean Systolic BP Change | Mean Diastolic BP Change | Conclusion |

|---|---|---|---|

| Randomized Crossover Trial nih.gov | No significant change (133 mmHg vs. 133 mmHg for placebo) | No significant change (82 mmHg vs. 82.5 mmHg for placebo) | No significant effect at standard doses. nih.gov |

| 2005 Meta-Analysis wikipedia.org | +1.20 mm Hg (slight increase) | Not significant | No meaningful effect at recommended doses. wikipedia.org |

Efficacy of this compound in Combination Therapies

Synergistic Effects with Antihistamines and Analgesics

This compound is frequently combined with other active ingredients, such as antihistamines and analgesics, to provide more comprehensive symptom relief for conditions like the common cold and allergic rhinitis. nih.govmedlineplus.gov

Combined Treatment Strategies for Multi-Symptom Conditions

This compound is frequently incorporated into multi-ingredient formulations to provide more comprehensive relief from the varied symptoms associated with conditions like the common cold, influenza, and allergic rhinitis. The rationale behind these combination therapies is to concurrently target different pathological pathways. While pseudoephedrine effectively addresses nasal and sinus congestion, other symptoms such as pain, fever, sneezing, and rhinorrhea require agents with different mechanisms of action. medicinenet.comnih.gov Clinical research has focused on evaluating the efficacy of combining this compound with other drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines.

Combination with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The concurrent presentation of congestion with pain and fever is a hallmark of upper respiratory tract infections like the common cold and flu. zeelabpharmacy.comgoodrx.com Combination products featuring pseudoephedrine and an NSAID, such as ibuprofen, are designed to address these symptoms simultaneously. Pseudoephedrine acts as a decongestant by constricting blood vessels in the nasal passages, while ibuprofen, an NSAID, reduces pain and fever by inhibiting the synthesis of prostaglandins. medicinenet.comzeelabpharmacy.comgoodrx.com

Clinical evidence suggests that this combination is more effective for global symptom relief than either component administered as a single agent. medicinenet.com These formulations provide relief from a cluster of symptoms, including headache, fever, sinus pressure, nasal congestion, and minor body aches. goodrx.comdrugs.com

| Symptom | Pseudoephedrine + Ibuprofen | Ibuprofen Alone | Pseudoephedrine Alone | Placebo |

|---|---|---|---|---|

| Nasal Congestion | Significant Improvement | Minimal Improvement | Significant Improvement | No Change |

| Headache & Body Ache | Significant Improvement | Significant Improvement | Minimal Improvement | No Change |

| Fever | Significant Reduction | Significant Reduction | No Effect | No Change |

| Overall Cold/Flu Symptom Score | Superior Relief | Partial Relief | Partial Relief | Minimal Relief |

Combination with Antihistamines

In the context of allergic rhinitis, nasal congestion is often accompanied by histamine-mediated symptoms, including sneezing, rhinorrhea (runny nose), and itching of the nose, eyes, or throat. drugs.commayoclinic.org While antihistamines are effective in managing these allergic symptoms, they have limited efficacy in relieving nasal congestion. nih.gov Consequently, combining this compound with an antihistamine offers a dual-action approach to treat the full spectrum of symptoms associated with seasonal and perennial allergic rhinitis. nih.govclevelandclinic.org

Numerous clinical studies have demonstrated the superior efficacy of these combination therapies over monotherapy with either agent.

Desloratadine (B1670295) and Pseudoephedrine: A multicenter, double-blind study involving 598 participants with seasonal allergic rhinitis found that a combination tablet of desloratadine and pseudoephedrine was significantly more effective than either drug alone. nih.gov The combination therapy resulted in a greater reduction in the total symptom score (excluding nasal congestion) and a significantly greater improvement in nasal congestion scores compared to both desloratadine and pseudoephedrine monotherapy. nih.govresearchgate.net

Fexofenadine (B15129) and Pseudoephedrine: In a large-scale, double-blind study with 651 patients, the combination of fexofenadine HCl and pseudoephedrine HCl was found to be more effective than either component alone in relieving the full range of seasonal allergic rhinitis symptoms. nih.gov The combination was significantly more effective than pseudoephedrine alone for histamine-related symptoms and significantly more effective than fexofenadine alone for reducing nasal congestion. nih.gov

The table below summarizes the key findings from the clinical trial on the combination of Desloratadine and Pseudoephedrine. nih.gov

| Efficacy Variable | DL/PSE Combination | Desloratadine Alone | Pseudoephedrine Alone |

|---|---|---|---|

| Mean Change in Total Symptom Score (Excluding Congestion) | -6.54* | -5.09 | -5.07 |

| Mean Change in Nasal Congestion Score | -0.93** | -0.66 | -0.75 |

* p < .001 vs. both monotherapy groups. ** p < .001 vs. Desloratadine; p = .006 vs. Pseudoephedrine.

Combination with Multiple Active Ingredients

For conditions such as the common cold and flu, some formulations combine this compound with an analgesic/antipyretic, an antitussive, and an antihistamine to address a wide array of symptoms like cough, body aches, fever, sneezing, and congestion. nih.gov An exploratory pilot study evaluated a single tablet containing paracetamol, this compound, dextromethorphan (B48470) hydrobromide, and chlorpheniramine (B86927) maleate (B1232345). nih.govclinicaltrials.gov In this specific randomized, placebo-controlled trial, the multi-symptom combination tablet did not demonstrate a statistically significant difference from placebo in the primary endpoint of change in total symptom score over a four-hour period post-administration. nih.gov This highlights that while combination therapy is a logical approach, the efficacy of specific multi-ingredient formulations requires rigorous clinical validation.

Adverse Reaction Profiles and Safety Science of Pseudoephedrine Hydrochloride

Cardiovascular System Manifestations

The sympathomimetic properties of pseudoephedrine hydrochloride can lead to notable effects on the cardiovascular system, influencing hemodynamics, cardiac rhythm, and cerebrovascular integrity.

This compound exerts a pressor effect, leading to alterations in both systolic and diastolic blood pressure. A meta-analysis of randomized controlled trials revealed that pseudoephedrine produces a modest but statistically significant increase in systolic blood pressure. nih.gov The weighted mean difference in systolic blood pressure was found to be an increase of 0.99 mmHg. nih.gov Conversely, the impact on diastolic blood pressure was not statistically significant, with a weighted mean difference of 0.63 mmHg. nih.gov

In individuals with controlled hypertension, the effects on blood pressure appear to be minimal. One study demonstrated no significant change in mean systolic or diastolic blood pressure in this patient population with standard clinical doses. mdedge.com Another study reported a small, statistically significant increase in systolic pressure of 2.9 mm Hg after a single dose, a change that was not associated with clinical symptoms. mdedge.com The effects can be more pronounced with immediate-release formulations and at higher doses. nih.gov

Table 1: Hemodynamic Effects of this compound

| Parameter | Mean Change | Notes |

|---|---|---|

| Systolic Blood Pressure | +0.99 mmHg | Statistically significant increase. nih.gov |

| Diastolic Blood Pressure | +0.63 mmHg | Not statistically significant. nih.gov |

| Heart Rate | +2.83 bpm | Statistically significant increase. wikipedia.org |

As a sympathomimetic agent, this compound can increase myocardial excitability and affect ventricular rhythm. nih.gov This is primarily due to its action as a positive chronotrope, which increases heart rate, and a positive inotrope, which increases the force of heart contractions. wikipedia.org An average increase in heart rate of 2.83 beats per minute has been observed. wikipedia.org

While generally well-tolerated at recommended doses, there are reports of more severe cardiac adverse events. Infrequent side effects include tachycardia and palpitations. wikipedia.org In rare instances, pseudoephedrine has been associated with arrhythmias. wikipedia.org There have also been rare reports of myocardial infarction, even in healthy individuals taking recommended doses, which is thought to be potentially caused by coronary vasospasm. wikipedia.orgmedscape.com

The use of sympathomimetic amines, including pseudoephedrine, has been associated with an increased risk of cerebrovascular events, particularly hemorrhagic stroke. ahajournals.orgcambridge.org The vasoconstrictive and pressor effects of pseudoephedrine are believed to contribute to this risk. wikipedia.org

Table 2: Cerebrovascular Events Associated with Sympathomimetic Use

| Sympathomimetic Agent | Number of Associated Stroke Cases (in one study) | Type of Stroke |

|---|---|---|

| Phenylpropanolamine (PPA) | 16 | Hemorrhagic and Ischemic |

| Pseudoephedrine | 4 | Hemorrhagic and Ischemic |

Data from a consecutive stroke registry. ahajournals.orgahajournals.org

Central Nervous System Impacts

This compound can cross the blood-brain barrier and exert stimulatory effects on the central nervous system (CNS), leading to a variety of adverse reactions. wikipedia.org

One of the most commonly reported CNS side effects of pseudoephedrine is sleep disturbance, including insomnia. droracle.aisleepdoctor.com This is a direct consequence of its stimulant properties. droracle.ai Pseudoephedrine triggers the release of norepinephrine (B1679862) in the brain, which increases alertness and can lead to difficulty falling asleep or maintaining sleep. droracle.ai The medication's stimulatory effects on the CNS can disrupt normal sleep patterns. droracle.ai To mitigate this, it is often recommended to avoid taking pseudoephedrine close to bedtime. droracle.ai

The central nervous system stimulation caused by pseudoephedrine can manifest as various psychomotor effects. Common side effects include restlessness, excitability, dizziness, and anxiety. wikipedia.org In some individuals, these effects can be more pronounced, leading to a feeling of being "jittery". drugs.com

While rare, more severe neuropsychiatric effects have been reported. In isolated cases, pseudoephedrine use has been associated with hallucinations. wikipedia.orgnih.gov These experiences are not typical and are considered infrequent adverse reactions to the medication. wikipedia.org

Potential for Seizures and Excitatory Effects

This compound possesses stimulant properties that can affect the central nervous system (CNS), leading to a range of excitatory effects. These can manifest as sleep disturbances, restlessness, anxiety, and in more severe instances, convulsions. nih.gov The precise mechanism through which pseudoephedrine induces seizures is not completely understood. nih.gov However, a leading hypothesis suggests that the compound increases the release of the neurotransmitters norepinephrine and dopamine (B1211576) in the brain. This alteration in neurochemical balance may disrupt normal neuronal excitability, thereby increasing the risk of seizure activity. nih.gov

The risk of these CNS complications is not uniform across all populations. Vulnerable individuals, such as the elderly or those with pre-existing neurological conditions, are at a more pronounced risk. nih.gov For individuals with epilepsy, over-the-counter cold medicines containing pseudoephedrine may lower the seizure threshold, potentially triggering a seizure. epilepsy.comhealthmatch.io Furthermore, pseudoephedrine's vasoconstrictive properties can increase blood pressure, which may reduce cerebral blood flow. This potential for ischemia could further contribute to an elevated risk of seizures. nih.gov Research in animal models has demonstrated a dose-dependent relationship, where high doses of this compound were found to accelerate the onset of CNS oxygen toxicity seizures. droracle.ai A French study in 2003 documented 15 cases of convulsions following the oral administration of drugs containing pseudoephedrine. nih.gov

Other Systemic Adverse Effects

This compound is widely recognized for its potential to cause urinary retention and voiding dysfunction. nih.govdroracle.ai This adverse effect stems from its primary mechanism of action as a sympathomimetic agent. By stimulating alpha-adrenergic receptors, pseudoephedrine causes constriction of the smooth muscle at the bladder neck and in the prostate. droracle.aipeoplespharmacy.com This action impedes the flow of urine, leading to symptoms such as difficulty urinating (dysuria), incomplete bladder emptying, and in some cases, acute urinary retention, which is a medical emergency. nih.govpeoplespharmacy.com

This side effect is particularly prevalent in males, with the risk significantly increasing with age. nih.govdroracle.ai Men over the age of 50, especially those with coexisting benign prostatic hyperplasia (BPH), are most susceptible. nih.govdovepress.com A prospective study investigated the effects of pseudoephedrine on voiding function in 131 males with nasal congestion who had no prior subjective voiding problems. The study utilized the International Prostate Symptom Score (IPSS) to evaluate changes in urinary symptoms before and after one week of treatment. The findings indicated a statistically significant increase in voiding and storage symptoms among men aged 50 and older. nih.govresearchgate.net

| IPSS Parameter | Score Before Treatment (Mean) | Score After Treatment (Mean) | Change in Score |

|---|---|---|---|

| Total Score (IPSS-T) | 9.95 | 11.45 | +1.50 |

| Voiding Score (IPSS-V) | 5.38 | 6.07 | +0.69 |

| Storage Score (IPSS-S) | 4.57 | 5.38 | +0.81 |

Data is based on a study of males aged 50 years and older with nasal congestion treated with pseudoephedrine. nih.govresearchgate.net

Pseudoephedrine has the potential to cause metabolic disturbances, most notably hyperglycemia (high blood sugar). nih.gov The sympathomimetic action of pseudoephedrine can interfere with blood glucose control, potentially reducing the effectiveness of insulin (B600854) and other diabetic medications. drugs.comdrugs.com Patients with diabetes should therefore monitor their blood sugar levels closely when using pseudoephedrine. drugs.com

However, the clinical significance of this effect may vary. One study involving healthy male subjects at rest and during submaximal exercise found no drug effect on post-exercise blood glucose and insulin levels after administration of this compound. nih.gov The combination of pseudoephedrine with caffeine (B1668208) may also contribute to hyperglycemia. nih.gov

Drug-Drug Interaction Mechanisms and Clinical Significance

A significant and potentially life-threatening drug interaction exists between this compound and Monoamine Oxidase Inhibitors (MAOIs), a class of drugs used for depression and Parkinson's disease. droracle.aidrugs.com The concurrent use of these substances is contraindicated due to the high risk of precipitating a hypertensive crisis—a severe and rapid increase in blood pressure. droracle.aiwikipedia.org

The mechanism behind this interaction is a synergistic sympathomimetic effect. MAOIs work by inhibiting the monoamine oxidase enzyme, which is responsible for breaking down neurotransmitters like norepinephrine. This inhibition leads to an increased storage of norepinephrine in adrenergic neurons. drugs.comnih.gov Pseudoephedrine, an indirect-acting sympathomimetic agent, functions by promoting the release of these stored catecholamines. nih.gov When taken with an MAOI, the exaggerated release of norepinephrine into the synapse, combined with the inhibited breakdown, leads to excessive stimulation of postsynaptic alpha-1 vascular receptors. nih.gov This overstimulation results in severe vasoconstriction, a sharp rise in blood pressure, and potentially a hypertensive crisis. drugs.comnih.gov Due to this risk, a washout period of at least 14 days is required between discontinuing MAOI therapy and initiating treatment with pseudoephedrine. drugs.com

| Component | Mechanism of Action | Combined Effect |

|---|---|---|

| Pseudoephedrine | Increases the release of norepinephrine from adrenergic neurons. nih.gov | Synergistic sympathomimetic effect leading to excessive norepinephrine levels, severe vasoconstriction, and potential hypertensive crisis. drugs.comnih.gov |

| MAOIs | Inhibit the breakdown of norepinephrine, leading to increased neuronal storage. drugs.comnih.gov |

The co-administration of pseudoephedrine with other stimulants can potentiate its effects on the cardiovascular and central nervous systems.

Caffeine : When pseudoephedrine is taken with caffeine, the stimulant effects of both substances can be enhanced. goodrx.com This combination may lead to a more pronounced increase in blood pressure and heart rate. drugs.com It can also interfere with sleep. goodrx.com Caution is advised when consuming caffeine from sources like coffee, tea, or other medications while taking pseudoephedrine, particularly for individuals with a history of hypertension or heart disease. drugs.com

Other Sympathomimetics : Combining pseudoephedrine with other sympathomimetic drugs, such as the appetite suppressant phentermine or the decongestant phenylephrine, can lead to an additive effect. droracle.aigoodrx.com This can result in an increased risk of elevated blood pressure and heart rate. goodrx.com Therefore, concurrent use of multiple sympathomimetic agents should generally be avoided. nih.gov

Impact on Antihypertensive Medication Efficacy

This compound, a sympathomimetic agent, exerts its primary effect by stimulating adrenergic receptors, which leads to vasoconstriction. wikipedia.orgdrugbank.com This mechanism of action can potentially counteract the effects of medications designed to lower blood pressure (antihypertensives). The interaction is a subject of considerable research, as both hypertension and the common cold are prevalent conditions.

The antihypertensive effects of several classes of drugs may be reduced by sympathomimetics like pseudoephedrine. wikipedia.org This includes beta-blockers (e.g., atenolol, propranolol), methyldopa, and reserpine. wikipedia.orgwww.nhs.uk The concern is that pseudoephedrine's vasoconstrictive properties may oppose the blood pressure-lowering mechanisms of these drugs. For instance, in patients treated with beta-blockers, the vasoconstrictor effect from alpha-adrenergic stimulation by pseudoephedrine could be unbalanced, potentially leading to a rise in blood pressure. nih.gov It is generally recommended that individuals with high blood pressure or other heart conditions avoid taking pseudoephedrine. goodrx.com

However, multiple clinical studies have investigated this interaction, with some findings suggesting the risk may be minimal in specific patient populations. A meta-analysis from 2005 found that pseudoephedrine at recommended doses resulted in only a small average increase in systolic blood pressure (about 1.0 mmHg) and heart rate in patients with controlled hypertension, with no significant effect on diastolic blood pressure. nih.gov Another randomized, double-blind, placebo-controlled trial concluded that standard doses of pseudoephedrine have no significant effect on either systolic or diastolic blood pressure in patients whose hypertension is well-controlled. mdedge.comnih.govjwatch.org Similarly, a study focused on hypertensive patients treated with beta-blockers found that a standard oral dose of pseudoephedrine did not significantly affect blood pressure values. nih.gov

The impact may be influenced by the formulation and dosage. Higher doses and immediate-release preparations of pseudoephedrine have been associated with a greater increase in blood pressure compared to sustained-release formulations. nih.govhealthylife.com.au Therefore, while caution is advised, the evidence suggests that in patients with stable, controlled hypertension, the effect of standard pseudoephedrine doses may not be clinically significant. mdedge.comnih.gov

Table 1: Interaction of this compound with Antihypertensive Medication Classes

| Antihypertensive Class | Potential Interaction with this compound | Research Findings Summary |

| Beta-Blockers (e.g., Atenolol, Propranolol) | May antagonize the antihypertensive effects. drugs.com The vasoconstrictor effect of pseudoephedrine may be enhanced. nih.gov | Studies show that a standard dose may not significantly alter blood pressure in patients on beta-blockers for controlled hypertension. nih.gov |

| Methyldopa | The antihypertensive effects may be reduced by pseudoephedrine. wikipedia.orghealthylife.com.au | The sympathomimetic action of pseudoephedrine can counteract the central and peripheral effects of methyldopa. |

| Reserpine | The antihypertensive effects may be reduced by pseudoephedrine. wikipedia.orghealthylife.com.au | Pseudoephedrine can oppose the depletion of norepinephrine stores caused by reserpine. |

| ACE Inhibitors (e.g., Captopril, Lisinopril) | Decongestants can interfere with the effectiveness of some blood pressure medications. quora.com | A study on patients with controlled hypertension using various agents, including ACE inhibitors, showed no significant change in blood pressure with pseudoephedrine. mdedge.com |

| Calcium Channel Blockers | A study involving patients on various antihypertensives, including calcium channel blockers, found no significant effect of pseudoephedrine on blood pressure control. mdedge.com |

Potential for False-Positive Results in Amphetamine/Methamphetamine Drug Screening

This compound possesses a chemical structure that is closely related to that of amphetamine and methamphetamine. axisfortox.comresearchgate.net This structural similarity is the primary reason for its potential to cause false-positive results on initial immunoassay-based urine drug screens for these substances. goodrx.comresearchgate.netdnalegal.com

Immunoassay screening tests, the most common initial drug testing method, utilize antibodies to detect the presence of specific drugs or their metabolites. averhealth.com The process relies on the antibody binding to a target drug molecule. However, due to the similar molecular structures, the antibodies used in amphetamine/methamphetamine screens can sometimes bind to pseudoephedrine, a phenomenon known as cross-reactivity. averhealth.comkeystonelab.com This cross-reactivity can lead the test to incorrectly signal a positive result for amphetamine or methamphetamine when only pseudoephedrine is present. axisfortox.comaronlawfirm.com

Numerous over-the-counter cold and allergy medications contain pseudoephedrine, making this a relevant issue in workplace, clinical, and forensic drug testing. axisfortox.comkeystonelab.comaronlawfirm.com It has been well-established that ingestion of pseudoephedrine can lead to false-positive amphetamine immunoassay results. semanticscholar.org

It is crucial to note that these initial screening tests are presumptive. A positive result from an immunoassay should always be confirmed using a more specific and sensitive secondary method. researchgate.net The standard for confirmation is Gas Chromatography-Mass Spectrometry (GC-MS), which can accurately distinguish between pseudoephedrine and amphetamine or methamphetamine by analyzing the unique "chemical fingerprint" of each molecule. axisfortox.comaverhealth.com Analytes that cross-react in an immunoassay will not be confirmed as true positives by GC-MS testing. averhealth.com

Table 2: Selected Substances Reported to Cause False-Positive Amphetamine/Methamphetamine Immunoassay Results

| Substance | Class/Use | Source of Information |

| Pseudoephedrine | Decongestant | axisfortox.comgoodrx.comaronlawfirm.com |

| Bupropion | Antidepressant | axisfortox.comaronlawfirm.com |

| Labetalol | Beta-Blocker | axisfortox.comresearchgate.net |

| Phentermine | Appetite Suppressant | axisfortox.comgoodrx.comaronlawfirm.com |

| Trazodone | Antidepressant | goodrx.comresearchgate.net |

| Promethazine | Antihistamine, Antiemetic | goodrx.comresearchgate.net |

| Quinolone Antibiotics (e.g., Levofloxacin) | Antibiotic | goodrx.comaronlawfirm.com |

Comprehensive Benefit-Risk Assessment Methodologies

A comprehensive benefit-risk assessment is a structured evaluation to determine whether the benefits of a pharmaceutical product outweigh its known and potential risks for a given indication. mmsholdings.com Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require these assessments throughout a drug's lifecycle, from development to post-market surveillance. nih.govfda.govvalgenesis.com These methodologies aim to make the decision-making process more transparent, systematic, and data-driven. mmsholdings.comnih.gov

The assessment process generally follows a structured framework that can be qualitative or quantitative. researchgate.netacrpnet.org A typical framework involves several key steps:

Establish the Decision Context : This involves defining the scope of the assessment, including the specific drug, indication, and patient population. nih.gov It also requires an analysis of the condition itself and the current available treatment options. mmsholdings.comfda.govvalgenesis.com

Identify Benefits and Risks : This step involves identifying all favorable and unfavorable effects of the drug. Benefits typically relate to efficacy in treating the disease, while risks encompass adverse events and other safety concerns. nih.gov

Weighting and Scoring : The identified benefits and risks are then weighted based on their clinical importance and patient values. nih.gov Scores are assigned to each criterion, ideally based on objective data from clinical trials and other evidence. nih.gov

Evaluation of Uncertainty : A critical component is assessing the uncertainty associated with the evidence for both benefits and risks. mmsholdings.comvalgenesis.com This includes considering the limitations of the data and potential data gaps. fda.gov

The FDA utilizes a "Benefit-Risk Framework" that provides a structured, qualitative approach for review and communication. fda.gov This framework is organized into key considerations: the analysis of the condition and current treatment options (the therapeutic context), followed by the specific assessment of the drug's benefits, risks, and proposed risk management strategies. mmsholdings.comfda.gov For over-the-counter (non-prescription) drugs like many pseudoephedrine-containing products, frameworks such as the 'value tree' approach help articulate the benefits of increased access against the risks, encouraging the use of data to quantify both sides of the equation. selfcarejournal.com The goal of these methodologies is to ensure that regulatory decisions are consistent, well-reasoned, and grounded in the available scientific evidence. fda.govresearchgate.net

Table 3: Key Components of a Structured Pharmaceutical Benefit-Risk Framework

| Component | Description | Key Considerations |

| Analysis of Condition | Understanding the disease or condition the drug is intended to treat. | Severity of the condition, impact on patients' lives, prevalence, and natural history. mmsholdings.comfda.govvalgenesis.com |

| Current Treatment Options | Evaluating the existing therapeutic landscape. | Efficacy and safety of available therapies, unmet medical needs, and patient satisfaction with current options. mmsholdings.comfda.govvalgenesis.com |

| Benefit Assessment | Evaluating the evidence of the drug's positive effects. | Clinically meaningful endpoints from trials, magnitude and duration of effect, and impact on quality of life. mmsholdings.comvalgenesis.com |

| Risk Assessment | Evaluating the evidence of the drug's adverse effects. | Severity, frequency, and duration of adverse events; causality; and potential for long-term harm. mmsholdings.comvalgenesis.com |

| Risk Management | Proposing strategies to mitigate identified risks. | Labeling, patient monitoring, or other specific interventions to ensure benefits outweigh risks. mmsholdings.comfda.gov |

| Uncertainty Analysis | Acknowledging the limitations and gaps in the available data. | Strength of evidence, consistency of findings, and areas where more research is needed. mmsholdings.comfda.gov |

Advanced Pharmaceutical Formulation and Drug Delivery Research

Novel Formulation Strategies for Modified Release

Development and Characterization of Microbeads for Controlled Release

The development of multiple-unit dosage forms, such as microbeads, for pseudoephedrine hydrochloride offers advantages over single-unit forms, including more consistent gastrointestinal distribution, uniform drug absorption, and reduced local irritation. jddtonline.info Research has focused on creating microbeads that provide sustained or controlled release, aiming to reduce dosing frequency and improve patient compliance. researchgate.netsemanticscholar.org

One prominent method involves the use of sodium alginate as a hydrophilic carrier, often in combination with a drug release modifier like hydroxypropyl methylcellulose (B11928114) (HPMC). jddtonline.inforesearchgate.net In this approach, this compound is dispersed in a sodium alginate solution, which is then dropped into a calcium chloride solution. researchgate.net This process, known as ionotropic gelation, results in the formation of cross-linked microbeads that encapsulate the drug. semanticscholar.org

The characteristics of these microbeads are influenced by formulation variables, such as the concentration of polymers and cross-linking agents. jddtonline.infosemanticscholar.org Studies have shown that varying the concentrations of HPMC and calcium chloride can significantly affect the drug release profile. semanticscholar.org For instance, it was found that a 5% w/v concentration of calcium chloride provided optimal results for drug release. semanticscholar.org The addition of HPMC modifies the release pattern, extending it over a longer period. semanticscholar.org

Evaluation of these formulations includes several key parameters. Drug entrapment efficiency, which measures the amount of drug successfully encapsulated, has been reported in the range of 76.30% to 92.14%. semanticscholar.org Other evaluated characteristics include particle size, swelling index, and mucoadhesive properties, which were found to be satisfactory in laboratory studies. jddtonline.info Compatibility studies using Fourier-transform infrared spectroscopy (FTIR) have shown no significant interactions between this compound and the polymers used. jddtonline.info The ultimate goal of these formulations is to achieve an extended drug release pattern, and research indicates that HPMC-coated sodium alginate beads can serve as a cost-effective carrier for the oral controlled delivery of this compound. jddtonline.info

Table 1: Formulation and Characterization of this compound Microbeads

| Parameter | Method | Findings | Reference |

|---|---|---|---|

| Preparation Method | Ionotropic Gelation | Sodium alginate and HPMC used to create a viscous dispersion, dropped into a calcium chloride solution. | researchgate.netsemanticscholar.org |

| Drug Entrapment | Spectrophotometric Analysis | Efficiency ranged from 76.30 ± 0.38% to 92.14 ± 0.54%. | semanticscholar.org |

| Yield | Gravimetric Analysis | Production yield ranged from 77.23 ± 0.35% to 89.87 ± 0.46%. | semanticscholar.org |

| Drug Release | In Vitro Dissolution Studies | Formulations demonstrated an extended drug release pattern, modified by HPMC and calcium chloride concentrations. | jddtonline.infosemanticscholar.org |

| Mucoadhesion | In Vitro Wash-off Test | Sodium alginate microbeads exhibited good mucoadhesive properties. | jddtonline.info |

| Drug-Polymer Compatibility | FTIR Analysis | No significant chemical interactions were observed between the drug and excipients. | jddtonline.info |

Preparation and Evaluation of Ion-Exchange Resin Complexes for Moisture Protection and Drug Release

Ion-exchange resins (IER) serve as versatile carriers in pharmaceutical formulations, offering solutions for taste masking, controlled release, and enhancing drug stability. For a hygroscopic compound like this compound, complexation with an IER presents an effective strategy to improve moisture protection and prevent the liquefaction of capsule contents in high-humidity environments. researchgate.netgoogle.com

The preparation of a pseudoephedrine-resinate complex is typically achieved through a batch process where an aqueous solution of this compound is mixed with a suitable cation-exchange resin, such as Amberlite IRP69 (sodium polystyrene sulfonate). researchgate.netgoogle.comtandfonline.com During this process, the positively charged drug molecules are adsorbed onto the resin via ion exchange, forming an insoluble drug-resin complex. google.com The efficiency of this drug-loading process is influenced by factors like the ratio of drug to resin, drug concentration, and reaction temperature. researchgate.net Research has identified an optimal ratio of 10 parts ion-exchange resin to 2 parts this compound in 100 parts purified water for industrial production cost-effectiveness. researchgate.net

Characterization techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) have been used to confirm the formation of the complex. researchgate.net These analyses indicate that the drug is combined with the resin through a chemical bond, which is crucial for its stability. researchgate.net The primary advantage of this complexation is its enhanced moisture-proof capability. Studies have demonstrated that the pseudoephedrine-resinate complex successfully resolves the moisture absorption and liquefaction issues commonly seen with standard this compound capsules. researchgate.net

Beyond moisture protection, these resinates can be incorporated into formulations to achieve sustained drug release. tandfonline.com The release of the drug from the resin in the gastrointestinal tract occurs via an in-situ ion exchange with counter-ions present in the physiological fluids. mdpi.com This mechanism allows for a controlled and prolonged release profile. tandfonline.com

Abuse-Deterrent Formulation Development

The ease with which pseudoephedrine can be chemically converted to methamphetamine has driven significant research into abuse-deterrent formulations (ADFs). nih.govnih.gov These advanced formulations are designed to impede the extraction of pseudoephedrine and/or disrupt its conversion into illicit substances. acurapharm.com

Design and Evaluation of Extraction-Resistant Formulations (e.g., Impede Technology)